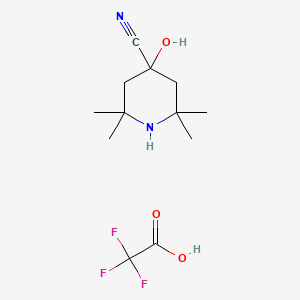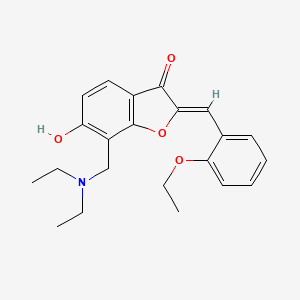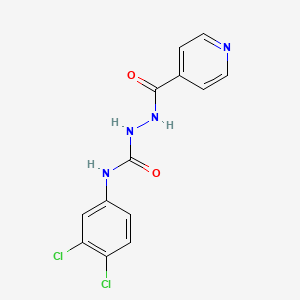
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide works by selectively labeling solvent-exposed residues in proteins through the formation of covalent bonds with amino acid side chains. This labeling occurs through a hydroxyl radical generated by the reaction of this compound with hydrogen peroxide. The hydroxyl radical selectively reacts with solvent-exposed residues in proteins, leading to their labeling.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and dynamics. This compound has been shown to be non-toxic to cells and has minimal effects on protein stability and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide for lab experiments include its ability to selectively label solvent-exposed residues in proteins, its non-toxic nature, and its minimal effects on protein stability and function. The limitations of this compound include its limited labeling efficiency, which can lead to incomplete labeling of proteins, and its potential for non-specific labeling.
Orientations Futures
For N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide research include improving the labeling efficiency of this compound, developing new methods for protein structure analysis using this compound, and expanding the application of this compound to other fields, such as drug discovery and development. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry, to enhance the accuracy and precision of protein structure analysis.
Méthodes De Synthèse
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide can be synthesized using a three-step process that involves the reaction of 4-fluorophenylacetic acid with 1-methyl-1-(4-fluorophenyl)-2-nitropropene, followed by reduction using sodium borohydride, and finally, reaction with m-tolyl chloroacetate. The resulting compound is purified using column chromatography to obtain this compound.
Applications De Recherche Scientifique
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide has been extensively used in various scientific research applications, including protein structure analysis, protein-protein interactions, and protein folding dynamics. This compound is a powerful tool for studying protein structure and dynamics due to its ability to selectively label solvent-exposed residues in proteins. This labeling allows for the identification of protein-protein interactions and the determination of protein folding pathways.
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-14-3-2-4-18(9-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-7-5-16(21)6-8-17/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWWQYHPOFJRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)



![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)



![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2899748.png)



